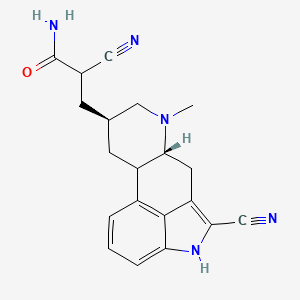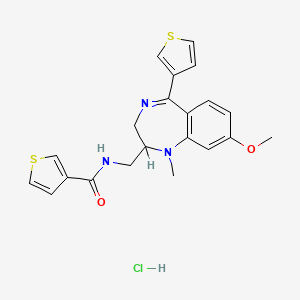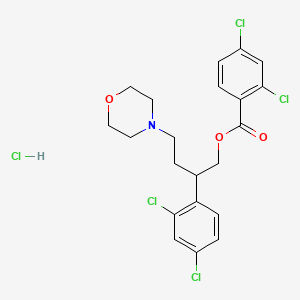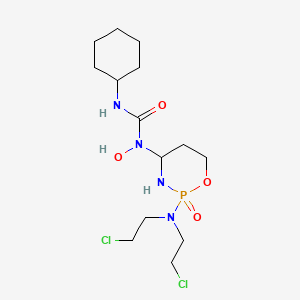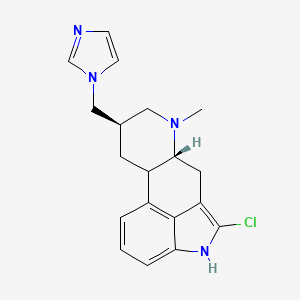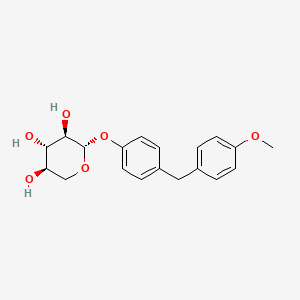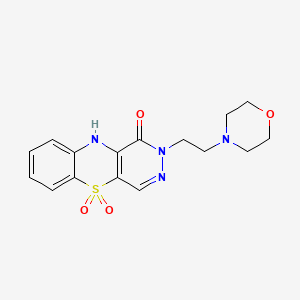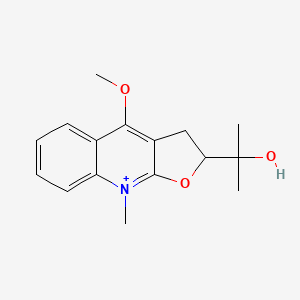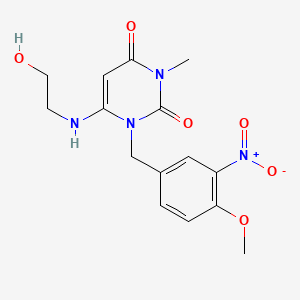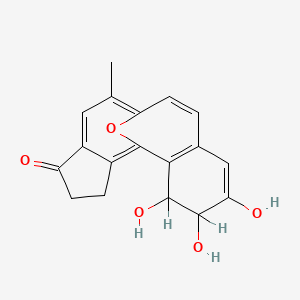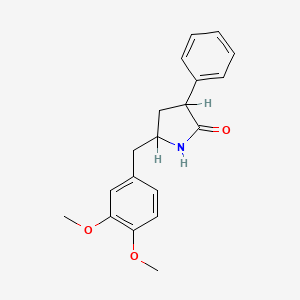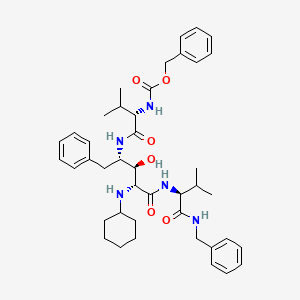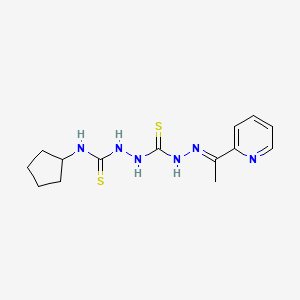
Carbonothioic dihydrazide, N''-((cyclopentylamino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonothioic dihydrazide, N’‘-((cyclopentylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- is a complex organic compound that features a unique combination of functional groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbonothioic dihydrazide, N’‘-((cyclopentylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes may include:
Condensation reactions: Combining smaller molecules to form the desired compound.
Cyclization reactions: Forming ring structures that are part of the compound.
Thioamide formation: Introducing sulfur-containing groups into the molecule.
Industrial Production Methods
Industrial production of such complex compounds often involves scaling up laboratory methods with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Carbonothioic dihydrazide, N’‘-((cyclopentylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Typical reagents used in these reactions may include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biology, it could be investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine
In medicine, derivatives of this compound might be explored for therapeutic applications, including drug development.
Industry
In industry, it may find applications in the synthesis of specialty chemicals, agrochemicals, or materials science.
Mechanism of Action
The mechanism by which Carbonothioic dihydrazide, N’‘-((cyclopentylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- exerts its effects would depend on its specific interactions with molecular targets. These could include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor binding: Interacting with cellular receptors to modulate biological pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Thiosemicarbazides: Compounds with similar thioamide groups.
Hydrazones: Compounds with similar hydrazide groups.
Pyridine derivatives: Compounds with similar pyridine rings.
Uniqueness
The uniqueness of Carbonothioic dihydrazide, N’‘-((cyclopentylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- lies in its specific combination of functional groups, which may confer unique reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
127142-21-6 |
|---|---|
Molecular Formula |
C14H20N6S2 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
1-cyclopentyl-3-[[(E)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea |
InChI |
InChI=1S/C14H20N6S2/c1-10(12-8-4-5-9-15-12)17-19-14(22)20-18-13(21)16-11-6-2-3-7-11/h4-5,8-9,11H,2-3,6-7H2,1H3,(H2,16,18,21)(H2,19,20,22)/b17-10+ |
InChI Key |
NWIGGJNBNLBREV-LICLKQGHSA-N |
Isomeric SMILES |
C/C(=N\NC(=S)NNC(=S)NC1CCCC1)/C2=CC=CC=N2 |
Canonical SMILES |
CC(=NNC(=S)NNC(=S)NC1CCCC1)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


